molecular formula C16H24N2O2S B5682676 {3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol

{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol

Cat. No.: B5682676
M. Wt: 308.4 g/mol
InChI Key: IUJBCOYPKFYQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol, also known as AMG-78, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of {3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. By inhibiting these pathways, this compound can induce apoptosis, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects are mediated through the inhibition of various cellular pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One advantage of using {3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its clinical application.

Future Directions

There are several future directions for research on {3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol, including the investigation of its toxicity and pharmacokinetics, the optimization of its synthesis method, and the identification of its potential therapeutic applications in other diseases. Additionally, the combination of this compound with other compounds may enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of {3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol involves several steps, including the reaction of piperidine with acrylonitrile, followed by the addition of ethylmagnesium bromide and then the reaction with 4-ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride. The final step involves the reduction of the resulting product with lithium aluminum hydride to yield the desired compound.

Properties

IUPAC Name

(4-ethyl-2-methyl-1,3-thiazol-5-yl)-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-4-7-16(11-19)8-6-9-18(10-16)15(20)14-13(5-2)17-12(3)21-14/h4,19H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJBCOYPKFYQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)N2CCCC(C2)(CC=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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